4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole is a useful research compound. Its molecular formula is C34H42S6 and its molecular weight is 643.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells : BDTT-based copolymers have been synthesized and used as donor materials in PSCs. These copolymers exhibit low band gaps and significant influence on the photovoltaic properties, including band gaps in the range of 1.34 – 1.75 eV and power conversion efficiencies (PCEs) for PSCs in the range of 1.46 – 2.05% under standard test conditions (Oh et al., 2015).
Donor-Acceptor Copolymer Dynamics : Studies have shown that BDTT, as a donor-acceptor copolymer, forms strong interchain interactions facilitating aggregation at room temperature. This behavior significantly impacts the excited-state dynamics in solution, influencing the production of polaron pairs and free polarons, which are critical for the efficiency of organic electronic devices (Ran et al., 2022).
Organic Photovoltaics : BDTT has been used in the design of low bandgap semiconducting polymers, demonstrating potential for high-performance single and tandem organic photovoltaic cells. These materials show promising characteristics like high hole mobility and strong π–π stacking, which are advantageous for efficient charge transport (Kim et al., 2014).
Ternary Polymer Solar Cells : BDTT-based ternary polymers have been explored for visible and near-infrared absorbing OSCs. These polymers display complementary absorption with various solar cell acceptors, indicating their adaptability and efficiency potential in different OSC configurations (Tamilavan et al., 2019).
Benzodithiophene-Based Polymers : Novel BDTT-based conjugated polymers have been synthesized, showing promising solubility, absorption spectra, energy levels, and photovoltaic properties. These materials are significant for their potential use in high-efficiency polymer solar cells (Chung et al., 2014).
Structural and Morphological Tuning : Research indicates that structural variation in BDTT-based small molecules affects their optoelectronic properties, morphology, and photovoltaic performance. This underscores the importance of molecular design in developing efficient solar cell materials (Du et al., 2016).
Properties
IUPAC Name |
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42S6/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFHNVMLKEBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)SCC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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